

Technical Whitepaper: N-(3-iodopyridin-2-yl)pivalamide (CAS: 113975-31-8)

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Compound of Interest

Compound Name: **N-(3-iodopyridin-2-yl)pivalamide**

Cat. No.: **B046723**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-iodopyridin-2-yl)pivalamide is a halogenated pyridine derivative with the CAS number 113975-31-8. This document serves as a comprehensive technical guide, consolidating available data on its chemical properties, synthesis, and potential applications as a key intermediate in medicinal chemistry and drug development. While detailed biological studies on the final compound are not extensively published, its structural motifs suggest its utility as a building block for more complex bioactive molecules. This whitepaper provides a foundational understanding of the compound, including its synthesis and physicochemical characteristics, to support further research and development efforts.

Chemical Properties and Data

N-(3-iodopyridin-2-yl)pivalamide is a solid at room temperature. Its chemical structure features a pyridine ring substituted with an iodine atom at the 3-position and a pivalamide group at the 2-position. The bulky tert-butyl group of the pivalamide moiety can impart specific steric and electronic properties, influencing its reactivity and the conformation of molecules synthesized from it.

Property	Value	Reference
CAS Number	113975-31-8	[1]
Molecular Formula	C ₁₀ H ₁₃ IN ₂ O	[1]
Molecular Weight	304.13 g/mol	N/A
IUPAC Name	N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide	N/A
Appearance	Solid (Specific color not consistently reported)	[1]
Purity	Typically available at ≥95%	[1]
Storage Conditions	Sealed refrigeration	[1]

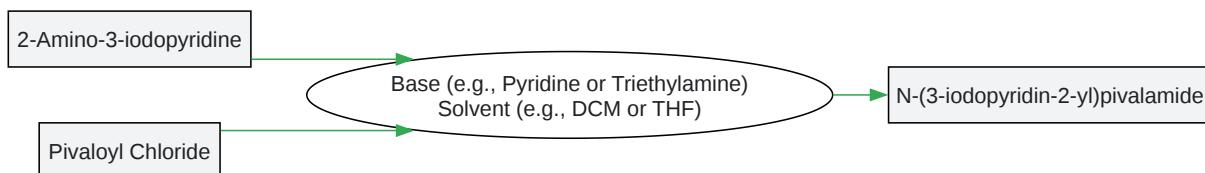
Synthesis and Experimental Protocols

While a specific, detailed, step-by-step published synthesis protocol for **N-(3-iodopyridin-2-yl)pivalamide** is not readily available in peer-reviewed literature, a general synthetic strategy can be inferred from standard organic chemistry principles and methodologies for the synthesis of related N-acylaminopyridines. The most probable synthetic route involves the acylation of 2-amino-3-iodopyridine with pivaloyl chloride.

General Synthetic Pathway

The synthesis would likely proceed as a nucleophilic acyl substitution reaction.

Diagram: Proposed Synthesis of **N-(3-iodopyridin-2-yl)pivalamide**



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Caption: Proposed reaction scheme for the synthesis of **N-(3-iodopyridin-2-yl)pivalamide**.

Postulated Experimental Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds and should be optimized for specific laboratory conditions.

Materials:

- 2-Amino-3-iodopyridine
- Pivaloyl chloride
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Anhydrous pyridine or triethylamine
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-iodopyridine (1 equivalent) in anhydrous DCM or THF.
- Add a suitable base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution and stir at room temperature.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add pivaloyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.

- Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **N-(3-iodopyridin-2-yl)pivalamide**.
- Characterize the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data

Specific ¹H and ¹³C NMR data for **N-(3-iodopyridin-2-yl)pivalamide** is not available in the public domain. However, based on the structure, the following characteristic signals can be predicted:

Predicted ¹H NMR Signals:

- A singlet integrating to 9 protons in the upfield region (around 1.2-1.4 ppm) corresponding to the tert-butyl group of the pivalamide moiety.
- A multiplet system in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns would be consistent with a 2,3-disubstituted pyridine.
- A broad singlet in the downfield region corresponding to the amide N-H proton.

Predicted ^{13}C NMR Signals:

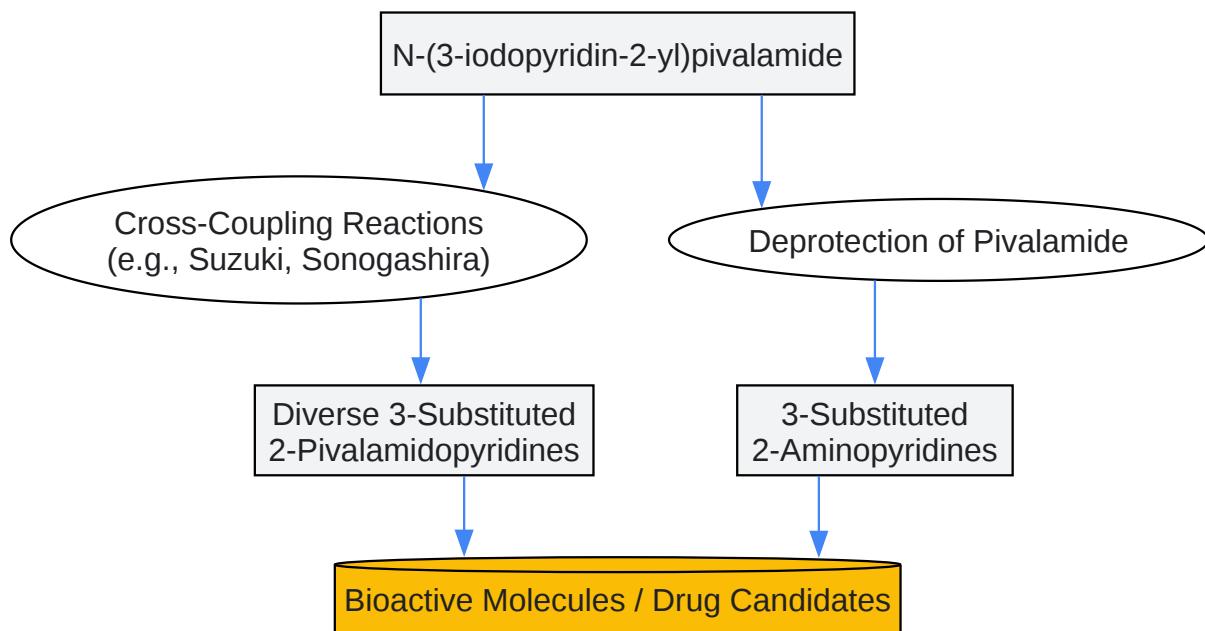
- Signals corresponding to the carbons of the pyridine ring. The carbon bearing the iodine atom would be shifted significantly.
- A signal for the carbonyl carbon of the amide group (typically in the range of 170-180 ppm).
- Signals for the quaternary and methyl carbons of the tert-butyl group.

Applications in Drug Development

N-(3-iodopyridin-2-yl)pivalamide serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of the iodo group at the 3-position of the pyridine ring makes it an ideal substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse chemical moieties at this position, enabling the synthesis of a library of compounds for biological screening.

The pivalamide group acts as a protecting group for the 2-amino functionality, which can be deprotected under specific conditions if required for further synthetic transformations. The steric bulk of the pivaloyl group can also influence the regioselectivity of subsequent reactions.

Diagram: Utility in Synthetic Chemistry



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Caption: Synthetic utility of **N-(3-iodopyridin-2-yl)pivalamide** as a building block.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information detailing the direct interaction of **N-(3-iodopyridin-2-yl)pivalamide** with any specific signaling pathways or its mechanism of action. Its primary role reported is that of a chemical intermediate. The biological activity of compounds derived from this intermediate would depend on the nature of the substituents introduced through further synthetic modifications.

Conclusion

N-(3-iodopyridin-2-yl)pivalamide is a key synthetic intermediate with significant potential in medicinal chemistry. Its well-defined structure, featuring a reactive iodine atom and a protecting pivalamide group, makes it a versatile building block for the synthesis of a wide range of substituted pyridine derivatives. While direct biological data on this compound is scarce, its utility in the construction of potentially bioactive molecules is evident. This technical guide provides a consolidated source of information to aid researchers and scientists in leveraging

this compound for the development of novel therapeutics. Further research into the synthesis and application of derivatives of **N-(3-iodopyridin-2-yl)pivalamide** is warranted to explore their full potential in drug discovery.

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References

- 1. N-(3-Iodopyridin-2-yl)pivalamide, CasNo.113975-31-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookingchem.com]
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